![molecular formula C20H14BrN3O4 B11620047 (5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-1-(4-methoxyphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B11620047.png)
(5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-1-(4-methoxyphenyl)-1,3-diazinane-2,4,6-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound you’ve described is a complex organic molecule with an intriguing structure. Let’s break it down:
Chemical Formula: CHBrNO
IUPAC Name: (5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-1-(4-methoxyphenyl)-1,3-diazinane-2,4,6-trione
Métodos De Preparación
Synthetic Routes:
-
Synthesis from Indole and Isocyanate
- The compound can be synthesized by reacting indole (a heterocyclic aromatic compound) with an isocyanate derivative. The reaction proceeds through a condensation process, forming the diazinane ring.
- The indole moiety provides the aromatic system, while the isocyanate group contributes to the diazinane ring.
- Reaction Scheme:
Indole+Isocyanate→Diazinane derivative
-
Industrial Production Methods
- Industrial-scale production typically involves optimizing reaction conditions, scalability, and yield.
- Solvent choice, temperature, and catalysts play crucial roles in achieving high yields.
Análisis De Reacciones Químicas
Reactivity and Major Products:
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidation states of the nitrogen and carbon atoms.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Substitution reactions at the indole or diazinane ring positions can modify the compound.
Common Reagents and Conditions:
Major Products: These reactions can lead to diverse products, including derivatives with altered functional groups or stereochemistry.
Aplicaciones Científicas De Investigación
The compound has several applications across scientific fields:
Chemistry: It serves as a synthetic intermediate for designing novel molecules.
Biology: Researchers explore its interactions with biological macromolecules (e.g., proteins, DNA).
Medicine: Investigations focus on potential therapeutic properties (e.g., anticancer, antimicrobial).
Industry: It may find use in materials science or catalysis.
Mecanismo De Acción
- The compound’s mechanism of action depends on its specific targets.
- It could interact with enzymes, receptors, or cellular pathways, affecting cellular processes.
- Further studies are needed to elucidate its precise mode of action.
Comparación Con Compuestos Similares
Uniqueness: The combination of the indole, diazinane, and methoxyphenyl moieties makes this compound unique.
Similar Compounds:
Propiedades
Fórmula molecular |
C20H14BrN3O4 |
|---|---|
Peso molecular |
440.2 g/mol |
Nombre IUPAC |
5-[(Z)-(5-bromoindol-3-ylidene)methyl]-6-hydroxy-1-(4-methoxyphenyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C20H14BrN3O4/c1-28-14-5-3-13(4-6-14)24-19(26)16(18(25)23-20(24)27)8-11-10-22-17-7-2-12(21)9-15(11)17/h2-10,26H,1H3,(H,23,25,27)/b11-8+ |
Clave InChI |
ASEKNUOKRVEJOY-DHZHZOJOSA-N |
SMILES isomérico |
COC1=CC=C(C=C1)N2C(=C(C(=O)NC2=O)/C=C/3\C=NC4=C3C=C(C=C4)Br)O |
SMILES canónico |
COC1=CC=C(C=C1)N2C(=C(C(=O)NC2=O)C=C3C=NC4=C3C=C(C=C4)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 4-(3-chloro-5-ethoxy-4-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B11619969.png)
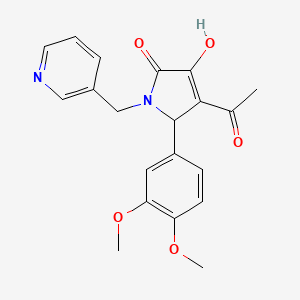

![Diethyl 4-[(5-chloro-2-methoxyphenyl)amino]quinoline-3,6-dicarboxylate](/img/structure/B11619990.png)
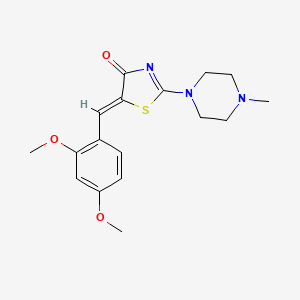
![3-{(Z)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-methoxyethyl)amino]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11620002.png)
![3-(4-fluorophenyl)-4-(2-nitrophenyl)-5-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B11620014.png)
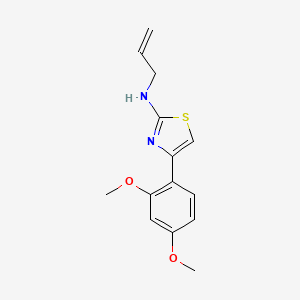
![6-imino-13-methyl-N-(2-morpholin-4-ylethyl)-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11620019.png)
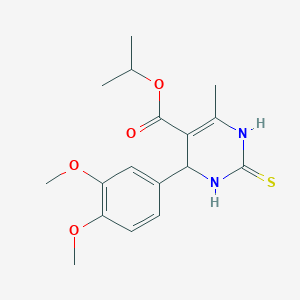
![(5Z)-5-[4-(diethylamino)benzylidene]-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11620031.png)
![(5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-1-(3-fluorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11620039.png)
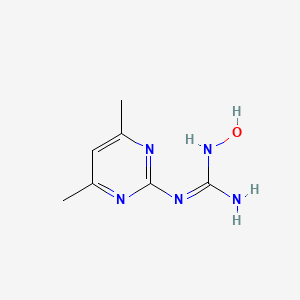
![N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)-N-(2-methylpropyl)glycinamide](/img/structure/B11620071.png)
